Dibenzyl(methyl)silane
Overview
Description
Dibenzyl(methyl)silane is an organosilicon compound with the molecular formula C15H18Si. It consists of a silicon atom bonded to two benzyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of dibenzylchlorosilane with a methylating agent such as methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
PhCH2SiCl2+CH3MgBr→PhCH2Si(CH3)2Cl+MgBrCl
The intermediate product, dibenzylmethylchlorosilane, can then be further reacted with a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(methyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Silanols (RSiOH) or siloxanes (RSiOSiR).
Reduction: The corresponding silane or siloxane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dibenzyl(methyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dibenzyl(methyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl(dimethyl)silane: Similar structure but with two methyl groups instead of one.
Diphenyl(methyl)silane: Contains two phenyl groups instead of benzyl groups.
Triphenylsilane: Contains three phenyl groups.
Uniqueness
Dibenzyl(methyl)silane is unique due to the presence of both benzyl and methyl groups, which impart distinct chemical properties. The benzyl groups provide steric hindrance and stability, while the methyl group enhances the compound’s reactivity. This combination makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
InChI |
InChI=1S/C15H17Si/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODSGEYRJLWNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778541 | |
Record name | Dibenzyl(methyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-71-6 | |
Record name | Dibenzyl(methyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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